

TAK-243 IC50 determination cancer cell lines

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Compound Focus: Tak-243

CAS No.: 1450833-55-2

Cat. No.: S549056

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Introduction to TAK-243

TAK-243 (also known as MLN7243) is a first-in-class, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE/UBA1), which is the primary E1 enzyme initiating the ubiquitination cascade in mammalian cells [1] [2] [3]. By inhibiting UAE (with an IC₅₀ of 1 nM in biochemical assays [2] [3] [4]), **TAK-243** blocks the transfer of ubiquitin to downstream E2 enzymes, thereby disrupting all ubiquitin signaling, polyubiquitination, and the degradation of proteins by the proteasome [1] [5]. This leads to the accumulation of short-lived proteins, induces proteotoxic and endoplasmic reticulum (ER) stress, activates the Unfolded Protein Response (UPR), and ultimately triggers apoptosis in cancer cells [1] [3] [5].

TAK-243 IC₅₀ Values in Preclinical Models

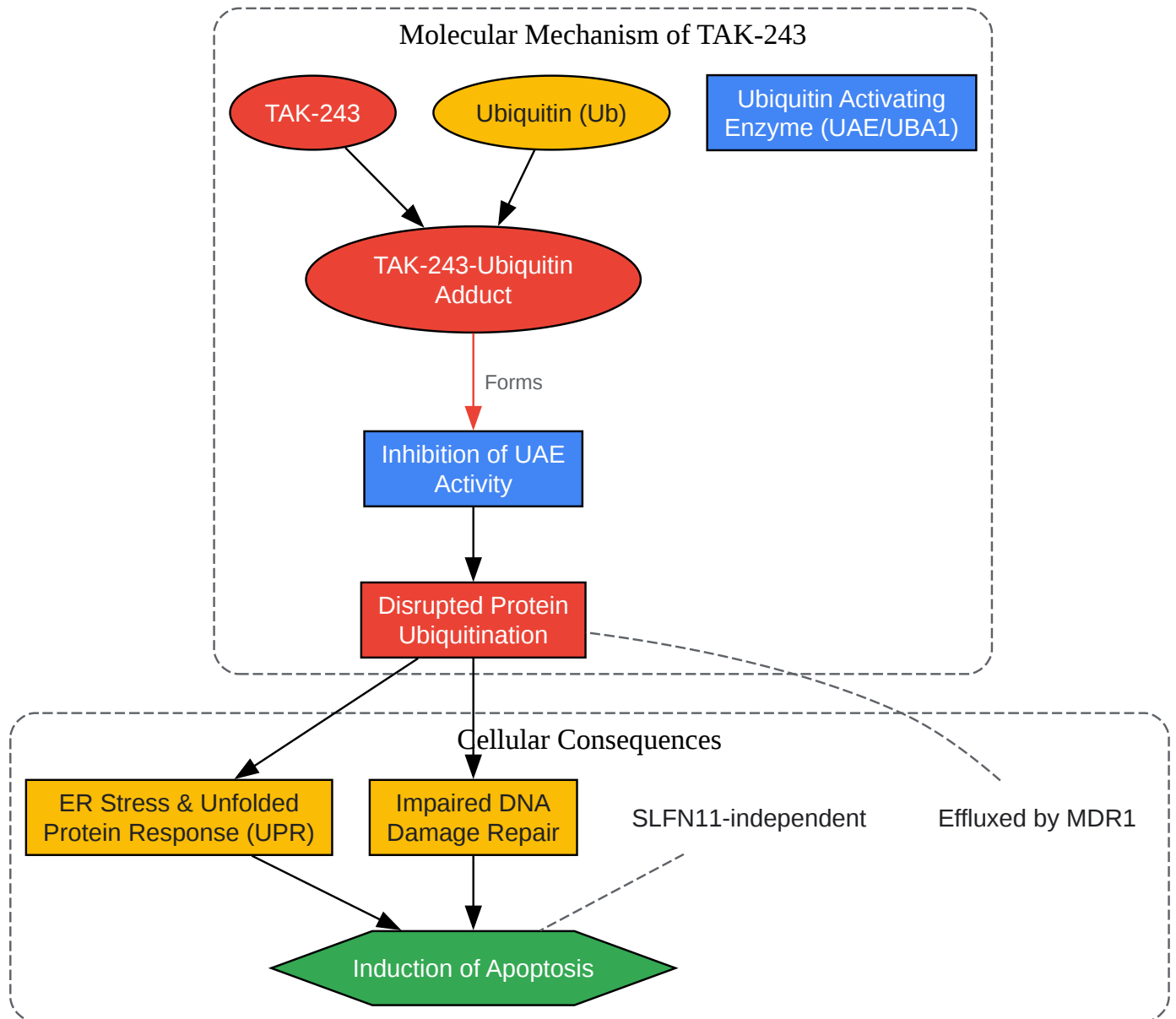
The anti-proliferative activity of **TAK-243** has been demonstrated across a broad panel of human cancer cell lines, with effective concentrations (EC₅₀) ranging from 0.006 to 1.31 μM [2] [4]. The table below summarizes specific IC₅₀ and EC₅₀ values from key studies.

Cancer Type	Cell Line / Model	IC ₅₀ / EC ₅₀ Value	Experimental Context & Notes
Adrenocortical Carcinoma (ACC)	CU-ACC1, CU-ACC2, NCI-	Potent activity reported [1]	Identified via high-throughput screen; induces UPR & apoptosis

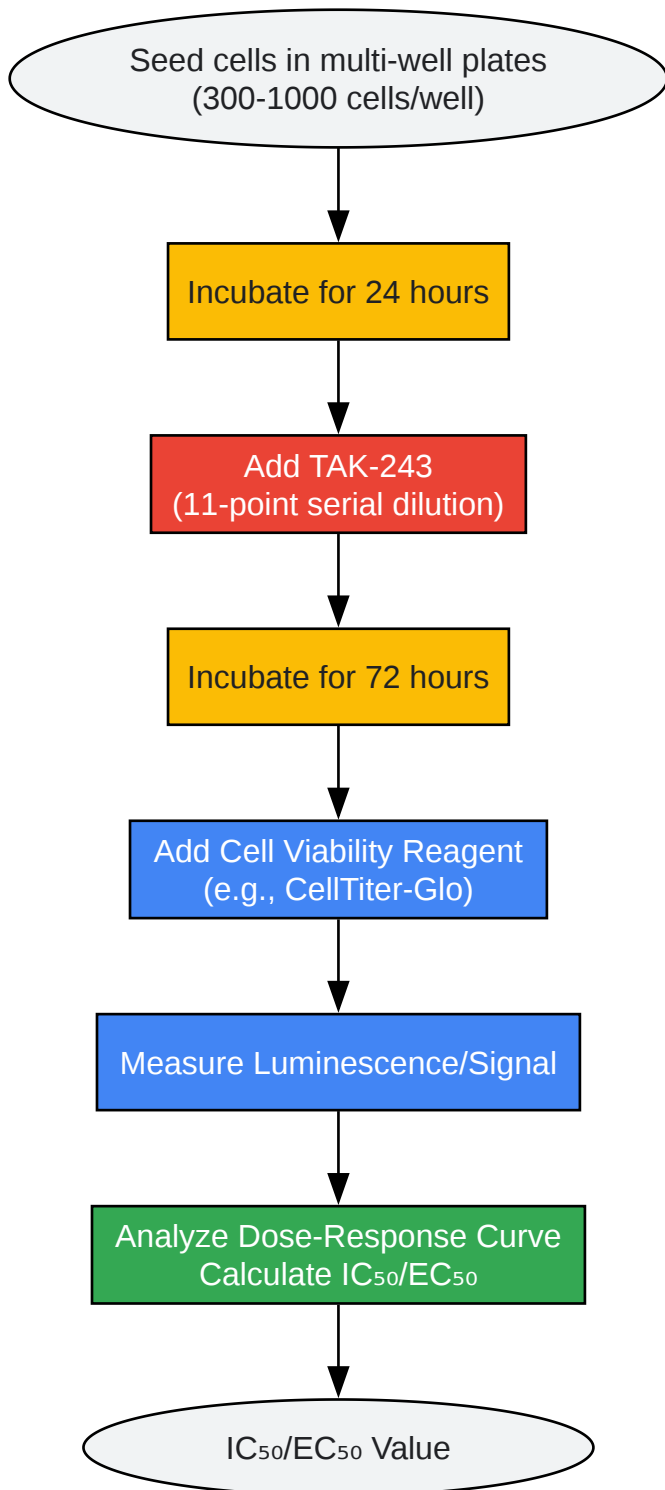
Cancer Type	Cell Line / Model	IC ₅₀ / EC ₅₀ Value	Experimental Context & Notes
	H295R [1]		[1]
Acute Myeloid Leukemia (AML)	OCI-AML2, TEX, U937, NB4 [2] [4]	~15-40 nM (EC ₅₀ , 48h) [2] [4]	Preferential activity over normal hematopoietic cells [2]
Chronic Lymphocytic Leukemia (CLL)	Primary CLL cells (from patients) [5]	~50 nM (Annexin V+ at 24h) [5]	Induces rapid apoptosis; effective in CD40L stromal co-culture (resistance model) [5]
Diffuse Large B-Cell Lymphoma (DLBCL)	10 DLBCL cell lines [5]	~50 nM [5]	Effect was independent of cell of origin [5]
Various Solid & Hematologic Cancers	Panel of human cancer cell lines [2] [4]	EC ₅₀ range: 0.006 - 1.31 μM [2] [4]	Demonstrates broad anti-proliferative activity [2] [4]

Mechanism of Action and Experimental Workflow

To help visualize how **TAK-243** works at a molecular level and how its effects are measured in a laboratory setting, the following diagrams outline the mechanism of action and a typical experimental workflow for determining its potency.



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Detailed Experimental Protocols

Here are the detailed methods for key experiments used to evaluate **TAK-243**, as cited in the literature.

Cell Viability and Proliferation Assay (Quantitative High-Throughput Screening)

This protocol is used to determine the anti-proliferative EC₅₀ of **TAK-243** across cell lines [1].

- **Cell Seeding:** Seed cells (e.g., NCI-H295R, CU-ACC1, CU-ACC2) into 1,536-well tissue culture-treated plates at a density of 500–1,000 cells per well in 5 µL of appropriate growth medium [1].
- **Compound Addition:** After cell addition, transfer 23 nL of **TAK-243** (from the MIPE compound library or other source) to individual wells. An 11-point concentration series is typically used [1].
- **Incubation:** Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂ [1].
- **Viability Measurement:** Add 3 µL of CellTiter-Glo reagent to each well. Cover the plate and incubate at room temperature for 15 minutes. Measure the luminescent signal using a plate reader (e.g., ViewLux). The signal is proportional to the amount of ATP present, which indicates metabolically active cells [1].
- **Data Analysis:** Normalize the concentration-response curves against DMSO (vehicle control) and empty well controls. The EC₅₀ is the concentration that reduces cell viability by 50% compared to the control [1].

Apoptosis Assay by Annexin V Staining

This protocol is used to quantify **TAK-243**-induced apoptosis, providing an IC₅₀ for cell death [5].

- **Cell Treatment:** Incubate primary CLL cells or other cancer cell lines with **TAK-243** for a specified duration (e.g., 24 hours) across a range of concentrations [5].
- **Cell Staining:** After treatment, stain the cells with Annexin V (e.g., conjugated to a fluorochrome like FITC) and a viability dye such as Propidium Iodide (PI), according to the manufacturer's instructions [5].
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both stains [5].
- **Data Analysis:** The IC₅₀ is defined as the concentration of **TAK-243** at which 50% of the cells become Annexin V positive [5].

Matrix Combination Drug Screening

This protocol assesses the synergistic effects of **TAK-243** with other therapeutics [1].

- **Experimental Setup:** Perform a 10 x 10 matrix combination screening. Use a 9-point concentration range with 1:2 serial dilutions for each drug (**TAK-243** and the combination partner) [1].
- **Cell Viability Measurement:** Seed cells and add the drug combinations. After incubation for 72 hours, measure cell viability as described in the viability assay protocol (e.g., using CellTiter-Glo) [1].
- **Synergy Analysis:** Analyze the combination data using software such as Combenefit or the Chou-Talalay method to calculate a Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism [1].

Key Research Insights

- **Synergistic Combinations:** **TAK-243** shows synergistic or additive effects when combined with standard ACC therapies (mitotane, etoposide, cisplatin) and is highly synergistic with BCL2 inhibitors like venetoclax and navitoclax in preclinical models, including patient-derived organoids [1].
- **Mechanistic Insights:** **TAK-243** treatment leads to the accumulation of key short-lived proteins (c-Jun, c-Myc, MCL1, p53), causes G2/M cell cycle arrest, and results in persistent, unresolved DNA damage after insults like UV irradiation [3].
- **Overcoming Resistance:** CD40L-stimulated CLL cells, which are resistant to B-cell receptor inhibitors (BCRi), remain fully sensitive to **TAK-243**, highlighting its potential in overcoming microenvironment-mediated resistance [5].

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